3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one

Medicinal Chemistry Scaffold Hopping Conformational Analysis

This compound (CAS 646455-90-5) is a custom synthesis-grade heterobifunctional building block featuring a 1,4-diazepane (homopiperazine) core linked to a 5-(trifluoromethyl)pyridine ring and a 3-bromopropanoyl alkylating moiety. It belongs to a niche class of intermediates used in medicinal chemistry for constructing compound libraries targeting neurological and inflammatory pathways.

Molecular Formula C14H17BrF3N3O
Molecular Weight 380.2 g/mol
CAS No. 646455-90-5
Cat. No. B1607639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one
CAS646455-90-5
Molecular FormulaC14H17BrF3N3O
Molecular Weight380.2 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)CCBr)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H17BrF3N3O/c15-5-4-13(22)21-7-1-6-20(8-9-21)12-3-2-11(10-19-12)14(16,17)18/h2-3,10H,1,4-9H2
InChIKeyRTGMPBFLWPRCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one: A Specialized Heterocyclic Building Block for Advanced Synthesis


This compound (CAS 646455-90-5) is a custom synthesis-grade heterobifunctional building block featuring a 1,4-diazepane (homopiperazine) core linked to a 5-(trifluoromethyl)pyridine ring and a 3-bromopropanoyl alkylating moiety [1]. It belongs to a niche class of intermediates used in medicinal chemistry for constructing compound libraries targeting neurological and inflammatory pathways. Its inherent reactivity as an alkylating agent and the presence of a lipophilic, metabolically-stable trifluoromethyl group position it as a fragment for lead optimization, distinct from structurally simpler piperazine analogs [2].

Procurement Risks of Substituting 3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one with Common Piperazine Analogs


Generic substitution with piperazine-based alkylating agents is chemically invalid for this scaffold. The core 1,4-diazepane ring introduces a distinct conformational flexibility and altered nitrogen basicity compared to a piperazine, which directly impacts the geometry of derived pharmacophores and binding kinetics [1]. Furthermore, the 3-bromopropanoyl side chain provides specific reactivity for stepwise derivatization; replacing it with other electrophilic warheads or changing the chain length would yield a different molecule. The fixed 5-(trifluoromethyl)pyridine moiety also dictates a unique electronic and lipophilic profile, making analogs with other heterocycles non-equivalent. The following evidence defines where exact procurement of this specific CAS number is mandatory.

Quantitative Differentiation Guide for 3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one Against Closest Analogs


Increased Ring Flexibility and Altered Basicity vs. Piperazine Analogs

The 1,4-diazepane core (homopiperazine) has a lower basicity (estimated pKa of conjugate acid ~9.5-10.5) and significantly different conformational envelope compared to the piperazine core (pKa ~9.8) found in common alkylating building blocks like Pipobroman. This difference is known to affect target engagement in medicinal chemistry campaigns, with 1,4-diazepane derivatives demonstrating high selectivity over hERG channels compared to their piperazine counterparts [1].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Metabolic Stability Advantage of the Trifluoromethyl Group

The 5-trifluoromethyl substitution on the pyridine ring is a well-established strategy to enhance metabolic stability and lipophilicity. In contrast to methyl- or chloro-substituted pyridine analogs, the trifluoromethyl group increases the compound's calculated XLogP3-AA to 2.5, which is favorable for CNS permeability, while resisting CYP450-mediated oxidation [1]. This provides a distinct advantage over non-fluorinated analogs that would be rapidly metabolized.

Drug Metabolism Pharmacokinetics Bioisosteres

Targeted Reactivity Profile of the 3-Bromopropanoyl Side Chain

The primary alkyl bromide in the 3-bromopropanoyl chain offers a single, unambiguous electrophilic site for selective conjugation with nucleophiles (thiols, amines). This contrasts with the bis-electrophilic nature of Pipobroman (CAS 54-91-1) which contains two 3-bromopropanoyl groups and is a known cytotoxic DNA cross-linker [1]. The mono-functional nature of this compound allows for clean, single-step derivatizations without the risk of unwanted cross-linking, as the diazepane-pyridine moiety serves as a non-reactive handle.

Alkylating Agent Fragment-Based Drug Discovery Chemical Biology

Supplier-Certified Purity for Reproducible Research

Reliable procurement requires batch-to-batch consistency. Available vendor data for this compound specify a minimum purity of 95% to 97% as determined by HPLC . While direct purity comparisons with a specific analog are not available, this specification is critical because trace impurities in halogenated building blocks can lead to off-target alkylation or catalyst poisoning in downstream reactions. The absence of such data for non-certified analogs from general chemical marketplaces represents a procurement risk.

Quality Control Reproducibility Analytical Chemistry

Optimal Application Scenarios for 3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one Based on Established Evidence


Synthesis of CNS-Penetrant T-Type Calcium Channel Blocker Libraries

Leveraging the 1,4-diazepane core's favorable selectivity profile over hERG channels [1] and the high lipophilicity from the CF3 group (XLogP3-AA = 2.5) , this compound is the optimal building block for synthesizing a focused library of T-type calcium channel antagonists. Its single bromopropanoyl handle allows systematic variation of the pendant group without altering the key homopiperazine-pyridine pharmacophore, enabling SAR studies that are not possible with bis-electrophilic or non-fluorinated alternatives.

Construction of Mono-Functionalized BET Bromodomain Probe Molecules

This scaffold is structurally related to diazepane cores found in BET bromodomain inhibitors [1]. Its mono-alkylating nature is ideal for creating well-defined chemical probes via covalent linkage to a single warhead, avoiding the cross-linking artifacts associated with bis-electrophilic linkers like Pipobroman . This precise derivatization is necessary for target engagement assays.

High-Reproducibility Fragment-Based Drug Discovery (FBDD) Campaigns

When entering a fragment library, a certified minimum purity of 95% is mandatory to ensure accurate affinity measurements. This compound's specified HPLC purity [1] makes it superior to uncharacterized analogs for screening against bromodomains or other targets, where even 5% of a reactive impurity can generate false positives. The defined purity allows for direct correlation of binding signal to the intact compound.

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